(Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound (Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic molecule featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is decorated with a 1,3-diphenylpyrazole substituent at the C2 position, an ethyl carboxylate group at C6, and additional phenyl and methyl groups at C5 and C7, respectively. The (Z)-configuration of the exocyclic double bond (methylene group) is critical for its spatial arrangement and intermolecular interactions.
Thiazolo[3,2-a]pyrimidine derivatives are pharmacologically significant due to their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The incorporation of a pyrazole moiety—a five-membered ring with two adjacent nitrogen atoms—enhances binding affinity to biological targets, as seen in kinase inhibitors and anti-inflammatory agents . The bulky 1,3-diphenylpyrazole group in this compound may further modulate solubility, metabolic stability, and target selectivity compared to simpler analogs.
Properties
IUPAC Name |
ethyl (2Z)-2-[(1,3-diphenylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O3S/c1-3-39-31(38)27-21(2)33-32-36(29(27)23-15-9-5-10-16-23)30(37)26(40-32)19-24-20-35(25-17-11-6-12-18-25)34-28(24)22-13-7-4-8-14-22/h4-20,29H,3H2,1-2H3/b26-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHOIZJLVWLIRI-XHPQRKPJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate represents a novel class of thiazolo[3,2-a]pyrimidine derivatives that have garnered attention for their diverse biological activities. These compounds are characterized by their unique structural motifs which contribute to their potential therapeutic applications.
The structure of the compound can be broken down into several key components:
- Thiazolo[3,2-a]pyrimidine core : This heterocyclic framework is known for its biological significance.
- Pyrazole substituent : The presence of the 1,3-diphenyl-1H-pyrazol moiety enhances the compound's biological profile.
- Carboxylate group : This functional group is crucial for solubility and interaction with biological targets.
Antitumor Activity
Recent studies indicate that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to (Z)-ethyl 2 have shown promising cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | M-HeLa (Cervical adenocarcinoma) | 0.39 | |
| Compound B | MCF7 (Breast cancer) | 0.46 | |
| Compound C | HCT116 (Colorectal cancer) | 0.19 |
These findings suggest that the compound may exhibit similar or enhanced activity against these cancer types.
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial properties. Studies have reported moderate antibacterial activity against various pathogens:
| Compound | Pathogen | Activity Level | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | Moderate | |
| Compound E | Escherichia coli | Moderate |
The structural modifications in these derivatives can significantly affect their antimicrobial efficacy.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of thiazolo[3,2-a]pyrimidines has been explored in various studies. For instance, derivatives have demonstrated inhibition of cyclooxygenase enzymes (COX), which are critical in inflammation pathways:
These results highlight the therapeutic potential of these compounds in treating inflammatory diseases.
The mechanisms underlying the biological activities of (Z)-ethyl 2 and its analogs are multifaceted:
- Enzyme Inhibition : Many thiazolo[3,2-a]pyrimidine derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Certain compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Properties : The presence of phenolic structures contributes to their ability to scavenge free radicals, thereby reducing oxidative stress.
Case Study 1: Antitumor Efficacy
A recent study investigated a series of thiazolo[3,2-a]pyrimidine derivatives for their antitumor activity against M-HeLa cells. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics like Sorafenib, suggesting a novel mechanism of action that warrants further exploration.
Case Study 2: Antimicrobial Screening
A comprehensive screening of various substituted thiazolo[3,2-a]pyrimidines revealed that specific modifications led to enhanced activity against resistant bacterial strains. This indicates potential for development into new antimicrobial agents.
Scientific Research Applications
Structural Features and Synthesis
The compound features a thiazole ring fused with a pyrimidine and is substituted with a pyrazole moiety. Its unique structural characteristics suggest diverse interactions within biological systems, making it a candidate for drug development. The synthesis typically involves multi-step organic reactions that require careful optimization to maximize yield and purity.
Antitumor Properties
Research indicates that thiazolopyrimidine derivatives, including this compound, exhibit significant antitumor properties. They are believed to inhibit tumor cell replication effectively. The presence of the 1,3-diphenyl pyrazole group may enhance the biological activity of the molecule, as pyrazole derivatives have shown various pharmacological activities. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-(Trifluoromethyl)phenyl)-3-(pyrazolyl)urea | Pyrazole and urea linkage | Anticancer |
| 4-(Phenylthio)thiazole | Thiazole ring | Antimicrobial |
| 5-(4-Methylphenyl)-1H-pyrazole | Pyrazole structure | Anti-inflammatory |
These compounds share structural similarities with (Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate and demonstrate varying degrees of biological activity .
Anti-inflammatory Applications
The compound's potential as an anti-inflammatory agent is also noteworthy. Pyrazole derivatives have been extensively studied for their ability to modulate inflammatory responses. For example, specific pyrazole compounds have shown effectiveness in reducing inflammation in various models .
Antimicrobial Activity
Antimicrobial properties have been observed in similar thiazolopyrimidine derivatives. These compounds have been screened against various bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria . The screening results indicate that derivatives of this compound could be promising candidates for developing new antimicrobial agents.
Computational Studies and Predictive Models
Computational methods such as Quantitative Structure–Activity Relationship (QSAR) modeling have been employed to predict the biological activity of this compound based on its structural features. These predictive models are crucial for understanding how modifications to the molecular structure can enhance its efficacy and selectivity against target diseases .
Case Studies
Recent studies have highlighted the potential of thiazolopyrimidine derivatives in cancer therapy. For instance, compounds similar to this compound were evaluated against various cancer cell lines. Results showed promising cytotoxic effects comparable to established chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs differ primarily in the substituents attached to the thiazolo[3,2-a]pyrimidine core. Key comparisons include:
Key Findings:
Substituent Effects on Bioactivity: The 2-fluorobenzylidene analog () demonstrates potent antibacterial activity, attributed to fluorine’s electron-withdrawing effects, which enhance membrane permeability and target binding . The 2,4,6-trimethoxybenzylidene derivative () shows moderate antimicrobial activity, likely due to methoxy groups improving solubility and interaction with polar residues in bacterial enzymes .
Crystallographic and Conformational Differences :
- The trimethoxybenzylidene analog adopts a flattened boat conformation in the pyrimidine ring, with C–H···O hydrogen bonds stabilizing crystal packing . In contrast, the target compound’s bulky diphenylpyrazole group may reduce H-bonding capacity, leading to altered packing efficiency and solubility .
Synthetic Flexibility :
- All analogs are synthesized via condensation reactions between thioxo-pyrimidine precursors and substituted aldehydes, highlighting the scaffold’s versatility . The choice of aldehyde directly dictates the electronic and steric profile of the final compound.
Functional Implications:
- Antimicrobial vs. Kinase Inhibition : While simpler benzylidene derivatives (e.g., ) prioritize antibacterial activity, the target compound’s diphenylpyrazole group aligns with kinase inhibitor pharmacophores, suggesting divergent therapeutic applications .
- Metabolic Stability : The fluorine atom in ’s compound may reduce metabolic degradation, whereas the methoxy groups in ’s analog could increase susceptibility to oxidative demethylation .
Q & A
Q. What are the standard synthetic routes for preparing (Z)-ethyl [...] carboxylate?
The compound is typically synthesized via a multi-step condensation reaction. For example, analogous thiazolo[3,2-a]pyrimidine derivatives are prepared by refluxing a pyrazole-aldehyde intermediate with a thiazolidinone precursor in ethanol for 2–4 hours, followed by recrystallization from a DMF–EtOH (1:1) mixture . The Z-configuration is confirmed using X-ray crystallography, as seen in structurally similar compounds . Key reagents include substituted benzylidene groups and heterocyclic moieties to stabilize the stereochemistry .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray diffraction : Monoclinic crystal systems (e.g., space group P2₁/n) with unit cell parameters (a = 9.3230 Å, b = 10.170 Å, c = 21.862 Å, β = 96.33°) are commonly reported for derivatives .
- Spectroscopy : ¹H/¹³C NMR to verify substituent integration and FT-IR for carbonyl (C=O) and C=N stretching vibrations .
- Software : SHELXL for refinement and SHELXS/SHELXD for structure solution, ensuring robust handling of high-resolution data .
Advanced Questions
Q. How can reaction conditions be optimized to improve the yield of the Z-isomer?
- Design of Experiments (DoE) : Systematic variation of solvents (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted), and stoichiometry to identify optimal conditions .
- Substituent effects : Electron-withdrawing groups (e.g., fluorine at the benzylidene position) enhance regioselectivity, as shown in derivatives with 85–90% yields .
- Kinetic control : Shorter reaction times (≤2 hours) minimize isomerization to the E-configuration .
Q. How should researchers address contradictions in spectroscopic data versus crystallographic results?
- Case study : A reported ¹H NMR singlet for a methyl group may conflict with crystallographic data showing bifurcated hydrogen bonds altering electron density. Cross-validate using DFT calculations or variable-temperature NMR .
- Resolution : For ambiguous NOE correlations, use high-field (≥500 MHz) NMR or rotating-frame Overhauser spectroscopy (ROESY) .
Q. What computational methods are recommended for modeling hydrogen bonding patterns in this compound?
- Graph set analysis : Classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using Etter’s formalism to predict aggregation behavior .
- Software : Mercury (CCDC) for visualizing packing diagrams and PLATON for validating hydrogen-bond geometries against crystallographic data .
Q. How do structural modifications at specific positions influence biological activity?
- Thiazole-pyrimidine core : Enhances antimicrobial activity due to π-π stacking with bacterial enzymes .
- Substituent effects :
| Position | Modification | Activity Trend | Source |
|---|---|---|---|
| 2-aryl | Fluorine | ↑ Cytotoxicity (IC₅₀ = 12 µM) | |
| 7-methyl | Removal | ↓ Solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
